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Compound of Interest

Compound Name: 1,6-Naphthyridine-5-carboxamide

CAS No.: 61327-63-7

Cat. No.: B3354896

Get Quote

Focus: Evaluation of c-Met Kinase Inhibition and Cytotoxicity in Cancer Models

Abstract
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely

recognized for its ability to mimic the purine ring of ATP, thereby acting as a potent inhibitor for

various protein kinases (e.g., c-Met, CDK5, Syk) and viral enzymes (HIV-1 integrase).[1]

Specifically, 1,6-naphthyridine-5-carboxamide derivatives have emerged as promising

chemical probes for targeting the c-Met receptor tyrosine kinase (HGFR), a critical driver in

tumor proliferation and metastasis.

This application note provides a rigorous, field-proven workflow for evaluating 1,6-
naphthyridine-5-carboxamide derivatives in cell-based assays. It details protocols for

compound solubilization, cytotoxicity profiling (MTT/CCK-8), and mechanistic validation via

phosphorylation assays (Western Blot).
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The 1,6-naphthyridine-5-carboxamide scaffold functions primarily as an ATP-competitive

inhibitor.

Binding Mode: The naphthyridine nitrogen atoms and the 5-carboxamide moiety form critical

hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

Target Specificity: While the scaffold is versatile, substituents at the C-5 position

(carboxamide) significantly enhance potency against c-Met by stabilizing the active

conformation of the kinase or interacting with the solvent-exposed front pocket.

Downstream Effect: Inhibition of c-Met autophosphorylation (Tyr1234/1235) blocks

downstream signaling pathways, including RAS/MAPK (proliferation) and PI3K/Akt (survival).

Pathway Visualization
The following diagram illustrates the c-Met signaling cascade and the specific intervention point

of 1,6-naphthyridine-5-carboxamide.
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Caption: Mechanism of c-Met inhibition by 1,6-naphthyridine-5-carboxamide, blocking

downstream MAPK/PI3K signaling.

Experimental Protocols
Protocol A: Compound Preparation & Handling
Rationale: Naphthyridine derivatives are planar, hydrophobic heterocycles often prone to

precipitation in aqueous media. Proper solubilization is critical to prevent "false negatives" due

to compound crashing.

Stock Solution (10 mM):

Weigh 1,6-naphthyridine-5-carboxamide powder accurately.

Dissolve in 100% DMSO (molecular biology grade).

Critical Step: Vortex for 30 seconds and sonicate for 5 minutes at room temperature to

ensure complete dissolution.

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles (>3 times).

Working Solutions:

Prepare serial dilutions in 100% DMSO first (e.g., 10 mM

1 mM

0.1 mM).

Dilute 1:1000 into pre-warmed culture medium immediately before dosing to achieve a

final DMSO concentration of 0.1%.

Control: Always include a "Vehicle Control" (0.1% DMSO only) to normalize data.

Protocol B: Cell Viability Assay (Cytotoxicity)
Objective: Determine the IC50 for cell growth inhibition. Cell Lines: Hela (Cervical cancer) or

A549 (Lung cancer) – both express c-Met.
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Parameter Specification

Seeding Density 3,000 - 5,000 cells/well (96-well plate)

Culture Volume 100 µL/well

Incubation Time 72 hours post-treatment

Replicates Triplicate (n=3)

Readout CCK-8 or CellTiter-Glo (Luminescence)

Step-by-Step:

Seeding: Plate cells in 90 µL complete medium. Incubate overnight (16-24h) at 37°C/5%

CO2 to allow attachment.

Treatment: Add 10 µL of 10x concentrated compound in medium (final concentrations: 0.01,

0.03, 0.1, 0.3, 1, 3, 10, 30 µM).

Incubation: Incubate for 72 hours.

Detection: Add 10 µL CCK-8 reagent. Incubate 1-4 hours. Measure Absorbance at 450 nm.

Analysis: Calculate % Viability =

. Fit data to a 4-parameter logistic curve to determine IC50.

Protocol C: Mechanistic Validation (Western Blot)
Objective: Confirm that the observed cytotoxicity is due to c-Met inhibition (On-Target Effect).

Biomarkers: Phospho-c-Met (Tyr1234/1235) vs. Total c-Met.

Step-by-Step:

Starvation: Seed A549 cells in 6-well plates (

cells/well). Once attached, switch to serum-free medium for 12-16 hours. Why? To reduce
basal phosphorylation and maximize sensitivity to HGF stimulation.
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Pre-treatment: Treat cells with 1,6-naphthyridine-5-carboxamide (at IC50 and 5x IC50) for

2 hours.

Stimulation: Add HGF (Hepatocyte Growth Factor) at 50 ng/mL for 15 minutes.

Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA

buffer + Protease/Phosphatase Inhibitor Cocktail.

Blotting:

Load 20-30 µg protein/lane.

Primary Antibodies: Anti-p-c-Met (Tyr1234/1235) [1:1000] and Anti-Total c-Met [1:1000].

Loading Control: Anti-GAPDH or Anti-Beta-Actin.

Result Interpretation: A potent inhibitor will show a dose-dependent decrease in p-c-Met

band intensity without significantly affecting Total c-Met levels.

Experimental Workflow Diagram
This flowchart summarizes the integrated testing strategy for validating the compound.
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Caption: Integrated workflow for evaluating 1,6-naphthyridine-5-carboxamide bioactivity.
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Issue: High background in Western Blot.

Solution: Ensure cells are serum-starved properly. HGF stimulation is rapid; strictly adhere

to the 15-minute stimulation window before lysis.

Issue: Compound precipitation in media.

Solution: Do not exceed 0.5% DMSO. If precipitation occurs at >10 µM, verify the

lipophilicity (cLogP). Naphthyridines can be lipophilic; consider using BSA-containing

media to improve solubility during the assay.

Issue: Lack of potency.

Insight: The 5-carboxamide group is essential for H-bonding. Verify the integrity of the

amide bond (LC-MS) as it can hydrolyze under extreme pH, though it is generally stable in

cell culture conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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